molecular formula C10H21NO2 B13423959 Ethyl 3-(Diethylamino)butyric Acid Ester

Ethyl 3-(Diethylamino)butyric Acid Ester

Cat. No.: B13423959
M. Wt: 187.28 g/mol
InChI Key: AWZMRDYLSFCXBW-UHFFFAOYSA-N
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Description

Ethyl 3-(Diethylamino)butyric Acid Ester (CAS 23583-16-6) is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This ester is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds within this chemical class, characterized by an ester functional group and an amine moiety, are frequently employed in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and other fine chemicals . The diethylamino and ester groups provide reactive sites for further chemical transformations, making it a versatile reagent for researchers developing novel compounds. Esters are central to many biological and industrial processes, and their synthesis—often via condensation reactions between acids and alcohols—is a fundamental area of study . As a high-purity chemical, it is essential for advancing projects in medicinal chemistry and chemical biology. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-(diethylamino)butanoate

InChI

InChI=1S/C10H21NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h9H,5-8H2,1-4H3

InChI Key

AWZMRDYLSFCXBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Classical Esterification Techniques

The fundamental step in preparing this compound is the esterification of 3-(Diethylamino)butyric acid with ethanol. Traditional esterification methods include Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction is reversible and equilibrium-limited, so conditions are optimized by using excess ethanol, dehydrating agents, or continuous removal of water to drive the reaction toward ester formation.

  • Typical conditions involve refluxing the mixture for several hours (e.g., 2 hours reflux or overnight at 50°C) followed by extraction and purification steps.
  • The reaction mixture is washed with bicarbonate solution to remove excess acid and dried over anhydrous salts before solvent evaporation to isolate the ester.

Lewis Acid-Catalyzed Transesterification

A more industrially favorable method involves transesterification catalyzed by Lewis acids. This method uses ethyl acetoacetate or related esters as starting materials and reacts them with amines or hydroxyalkyl compounds under Lewis acid catalysis to form the target ester.

  • This approach avoids the use of highly reactive and hazardous reagents like diketene, improving safety and scalability.
  • The reaction proceeds via ester exchange under mild conditions, followed by vacuum distillation to isolate the product.

Nucleophilic Substitution Using Triethylammonium Salts

Recent research has demonstrated the synthesis of ester derivatives via nucleophilic substitution reactions involving triethylammonium salts of carboxylic acids.

  • Monoesters react with triethylammonium salts of alkyl or aryl carboxylic acids at elevated temperatures (~80°C) under solvent-free conditions for about 3 hours.
  • The reaction progress is monitored by thin-layer chromatography, and the product is purified by silica gel filtration.
  • Optimal yields (up to 85%) require about 1.5 equivalents of the triethylammonium salt.

Continuous Esterification Process for Ethyl Butyrate Analogues

For large-scale production, continuous esterification processes have been developed, particularly for ethyl butyrate, which is structurally related to this compound.

  • This process uses butyric acid and ethanol with sulfuric acid catalyst in a continuous reactor system.
  • The system maintains a molar ratio of acid to ethanol between 3.0–5.0:1 in the feed and 0.85–1.05:1 in the dripping material.
  • Water and ester form an azeotrope that is continuously removed to drive the reaction forward, maintaining stable reaction conditions and high product quality.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Advantages Limitations
Fischer Esterification 3-(Diethylamino)butyric acid + ethanol Sulfuric acid, reflux or 50°C overnight 0.5–16 hours 70–85 Simple, well-known, good yield Equilibrium limited, requires acid catalyst
Lewis Acid-Catalyzed Transesterification Ethyl acetoacetate + amines Lewis acid catalyst, mild temp Few hours High Avoids hazardous reagents, industrial scale Requires Lewis acid catalyst
Nucleophilic Substitution with Triethylammonium Salts Monoesters + triethylammonium carboxylates 80°C, solvent-free ~3 hours Up to 85 High yield, solvent-free, mild conditions Requires preparation of TEA salts
Continuous Esterification Process Butyric acid + ethanol Sulfuric acid, continuous reactor Continuous High Scalable, stable operation, high purity Complex equipment setup

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 3-(Diethylamino)butyric Acid Ester can undergo hydrolysis in the presence of an acid or base to yield 3-(Diethylamino)butyric acid and ethanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the exchange of ester groups.

Major Products:

    Hydrolysis: 3-(Diethylamino)butyric acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-(Diethylamino)butyric Acid Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of perfumes, flavoring agents, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(Diethylamino)butyric Acid Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(Diethylamino)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Research Findings for Comparative Esters

Compound Olfactory Threshold (µg/L) Fermentation Impact (vs. S. cerevisiae) Bioactivity Highlights
Butyric acid ethyl ester 14 62% reduction in L. thermotolerans Anti-inflammatory potential
Ethyl 3-hydroxybutyrate N/A N/A Neuroprotective agent
Ethyl 2-acetyl-3-methylbutanoate <1 (estimated) N/A Flavor enhancer

Table 2: CAS and Regulatory Information

Compound CAS Number Regulatory Status
Butyric acid ethyl ester 105-54-4 GRAS, FDA-approved
Ethyl 3-hydroxybutyrate 56816-01-4 Research-grade
Ethyl 2-acetyl-3-methylbutanoate N/A Industrial/commercial

Q & A

Q. What are the optimal synthesis routes for Ethyl 3-(Diethylamino)butyric Acid Ester, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated indole carboxylic acid derivatives and introducing diethylamino groups via nucleophilic substitution. Key steps include:
  • Alkylation : Reacting 6-bromo-1H-indole-3-carboxylic acid with 3-(diethylamino)-2-hydroxypropyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Esterification : Using ethyl chloroformate or ethanol with acid catalysis to form the ester moiety.
    Optimization strategies:
  • Vary reaction temperatures (60–100°C) and solvent systems (DMF, THF) to improve yield.
  • Monitor reaction progress via TLC or HPLC to identify intermediates and by-products.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • GC-MS : Identify molecular ion peaks (e.g., m/z 243.73 for protonated molecular ions) and fragmentation patterns to confirm ester groups and diethylamino substituents .
  • NMR : Key signatures include:
  • ¹H NMR : δ 1.2–1.4 ppm (triplet, ethyl ester CH₃), δ 3.4–3.6 ppm (quartet, N-CH₂ of diethylamino group) .
  • ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 45–50 ppm (diethylamino carbons).
  • FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxylation) impact the bioactivity and stability of this compound derivatives?

  • Methodological Answer :
  • Fluorination : Introducing fluorine atoms at the 3,3-positions (e.g., 3,3-difluoro derivatives) enhances metabolic stability by reducing oxidative degradation. Assess stability via:
  • In vitro assays : Incubate compounds in liver microsomes and monitor degradation via LC-MS .
  • Computational modeling : Use DFT calculations to predict electron-withdrawing effects on ester bond stability .
  • Hydroxylation : Adding hydroxyl groups (e.g., 2-hydroxybutyric acid ethyl ester derivatives) increases hydrophilicity but may reduce membrane permeability. Evaluate via:
  • LogP measurements : Compare partition coefficients of hydroxylated vs. non-hydroxylated analogs .

Q. What experimental frameworks can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound analogs?

  • Methodological Answer :
  • Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and IC₅₀ for cytotoxicity) to identify concentration-dependent effects .
  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) across studies .
  • Mechanistic studies : Perform RNA-seq or proteomics to differentiate pathways activated at therapeutic vs. toxic doses .

Q. How can computational chemistry tools predict the reactivity of this compound in complex reaction environments (e.g., catalytic hydrogenation or photodegradation)?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model interactions between the ester and catalysts (e.g., Pd/C for hydrogenation) to predict regioselectivity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attacks .
  • UV-vis spectroscopy : Correlate computational predictions of photostability with experimental λmax shifts under UV exposure .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for interpreting variability in GC-MS or LC-MS data for this compound metabolites?

  • Methodological Answer :
  • Multivariate analysis : Apply PCA or PLS-DA to distinguish metabolite clusters in complex biological matrices .
  • Peak alignment tools : Use software (e.g., XCMS or MZmine) to normalize retention time shifts across runs .
  • Example Data Table :
MetaboliteRetention Time (min)m/zRelative Abundance (%)
Parent compound12.3243.73100
Hydroxylated derivative14.7259.7435
De-ethylated product9.8215.6918

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